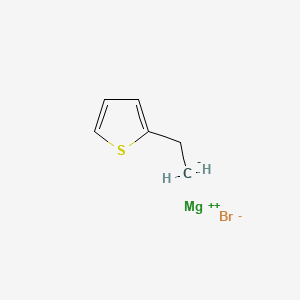

magnesium;2-ethylthiophene;bromide

Description

Significance of Grignard Reagents in Modern Organic Synthesis

The paramount importance of Grignard reagents lies in their exceptional ability to form carbon-carbon bonds. numberanalytics.comtutorchase.com Discovered by French chemist Victor Grignard, an achievement recognized with the Nobel Prize in Chemistry in 1912, these reagents have become a cornerstone of synthetic organic chemistry. numberanalytics.com The carbon-magnesium bond is highly polarized, conferring a partial negative charge on the carbon atom, making it a potent nucleophile. libretexts.orgnumberanalytics.com This inherent nucleophilicity allows Grignard reagents to react with a wide variety of electrophiles, including aldehydes, ketones, esters, and carbon dioxide. tutorchase.comacechemistry.co.ukmasterorganicchemistry.com

The versatility of Grignard reagents is a key aspect of their significance. tutorchase.com They are instrumental in the synthesis of a wide range of functional groups, including primary, secondary, and tertiary alcohols, as well as carboxylic acids. reachemchemicals.comacechemistry.co.ukmasterorganicchemistry.com This adaptability makes them invaluable in the construction of complex molecular frameworks from simpler starting materials. numberanalytics.comreachemchemicals.com Despite the development of many other organometallic reagents over the past century, the practicality, reactivity, and versatility of Grignard reagents ensure their continued and widespread use in both academic and industrial laboratories. numberanalytics.comtutorchase.com

Historical Development and Evolution of Thiophene (B33073) Organometallic Chemistry

The history of organometallic chemistry dates back to 1760 with the synthesis of a cacodyl (B8556844) derivative by Louis Claude Cadet de Gassicourt. uga-editions.comlibretexts.org However, the field truly began to flourish with the discovery of Grignard reagents in 1900. reachemchemicals.com The specific organometallic chemistry of thiophene began to gain traction following the isolation of thiophene itself by Viktor Meyer in 1882. wikipedia.org

Early work focused on the direct metallation of the thiophene ring. It was discovered that thiophene could be deprotonated by strong bases like organolithium reagents to form thienyllithium compounds. wikipedia.org These, in turn, could be used in subsequent reactions. The application of Grignard chemistry to thiophenes followed, providing an alternative and often more selective route to functionalized thiophenes. The preparation of thienylmagnesium halides from halothiophenes offered a reliable method for introducing carbon substituents onto the thiophene ring. Over the years, research has expanded to include a wide range of transition metal-catalyzed reactions involving thiophene derivatives, exploring their coordination chemistry and reactivity, which is particularly relevant to processes like hydrodesulfurization in the petroleum industry. researchgate.netacs.org

Foundational Principles of Organomagnesium Derivatives of Heteroaromatic Systems

The formation and reactivity of Grignard reagents from heteroaromatic systems like thiophene are governed by several key principles. The reagent is typically prepared by reacting a halogen-substituted heterocycle, such as a bromo- or iodothiophene, with magnesium metal in an anhydrous ether solvent, like diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.orgacechemistry.co.uk

Key Formation and Structural Principles:

| Principle | Description |

| Solvent | Anhydrous ether solvents (e.g., THF, diethyl ether) are crucial. They solvate the magnesium ion, stabilizing the Grignard reagent complex. Water must be rigorously excluded as it rapidly protonates the Grignard reagent, destroying it. libretexts.orgacechemistry.co.uk |

| Halide Reactivity | The reactivity of the organohalide precursor follows the trend I > Br > Cl. Iodo- and bromothiophenes are most commonly used. masterorganicchemistry.com |

| Schlenk Equilibrium | In solution, Grignard reagents exist in equilibrium with diorganomagnesium species (R₂Mg) and magnesium halides (MgX₂). This is known as the Schlenk equilibrium. wikipedia.org |

| Structure | In solution, the magnesium center is typically tetrahedral, coordinated to the organic group, the halogen, and two solvent molecules. wikipedia.org |

| Reactivity | The polarized C-Mg bond makes the thiophene carbon nucleophilic and basic. It will readily attack electrophilic centers like carbonyl carbons and will be protonated by even weakly acidic protons. libretexts.orgmasterorganicchemistry.com |

The formation of a Grignard reagent from an ethylthiophene, such as 2-bromo-5-ethylthiophene, follows these principles. The magnesium inserts into the carbon-bromine bond, creating 5-ethyl-2-thienylmagnesium bromide. This specific reagent can then serve as a nucleophilic building block to introduce the 5-ethylthienyl group into a target molecule. An alternative method for preparing such reagents is through a halogen-magnesium exchange reaction, where a pre-formed Grignard reagent (e.g., isopropylmagnesium chloride) transfers its magnesium to an aryl halide. wikipedia.org This method can be advantageous as it often tolerates a wider range of functional groups on the thiophene ring. wikipedia.org

Structure

3D Structure of Parent

Properties

CAS No. |

878478-78-5 |

|---|---|

Molecular Formula |

C6H7BrMgS |

Molecular Weight |

215.40 g/mol |

IUPAC Name |

magnesium;2-ethylthiophene;bromide |

InChI |

InChI=1S/C6H7S.BrH.Mg/c1-2-6-4-3-5-7-6;;/h3-5H,1-2H2;1H;/q-1;;+2/p-1 |

InChI Key |

UECGZOAYTDRGCT-UHFFFAOYSA-M |

Canonical SMILES |

[CH2-]CC1=CC=CS1.[Mg+2].[Br-] |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethylthiophen X Yl Magnesium Bromide

Formation via Direct Magnesium Insertion

The direct reaction of an organic halide with magnesium metal is the most traditional and widely used method for preparing Grignard reagents. masterorganicchemistry.com This process, known as direct magnesium insertion, involves the oxidative addition of magnesium metal into the carbon-halogen bond of a suitable precursor. ethz.chadichemistry.com

Reactivity of Halogenated 2-Ethylthiophene (B1329412) Precursors with Magnesium

The formation of (2-ethylthiophen-X-yl)magnesium bromide via direct insertion begins with a halogenated 2-ethylthiophene precursor. The reactivity of these precursors with magnesium metal follows the general trend for organic halides, with the ease of reaction increasing down the halogen group: I > Br > Cl > F. libretexts.org Consequently, 2-bromo- or 2-iodo-ethylthiophene are the most common starting materials for this reaction.

The reaction is initiated on the surface of the magnesium metal. masterorganicchemistry.com A key step involves the transfer of an electron from the magnesium to the organic halide, leading to the formation of a radical anion, which then fragments to form an organic radical and a halide anion. The organic radical subsequently reacts with the magnesium surface to generate the organomagnesium halide.

The reactivity of the magnesium metal itself is a critical factor. A passivating layer of magnesium oxide often forms on the surface of the metal, which can inhibit the reaction. adichemistry.com Therefore, activation of the magnesium is frequently necessary to initiate the Grignard reagent formation. adichemistry.com

Influence of Activators and Additives in Grignard Reagent Formation

To overcome the inertness of the magnesium surface, various activators and additives can be employed. A common method is the use of a small amount of iodine or 1,2-dibromoethane. masterorganicchemistry.com These substances react with the magnesium to expose a fresh, unoxidized surface, thereby facilitating the initiation of the Grignard reaction.

Recent advancements have highlighted the beneficial effect of lithium chloride (LiCl) as an additive. The presence of LiCl can significantly accelerate the formation of Grignard reagents from less reactive organic halides. researchgate.netnih.gov It is believed that LiCl helps to break down the passivating layer on the magnesium and also forms more reactive organomagnesium species by preventing the formation of aggregates. ethz.ch This "Turbo-Grignard" reagent, often a combination of isopropylmagnesium chloride and LiCl, exhibits enhanced reactivity. ethz.chstrath.ac.uk

The use of highly reactive "Rieke magnesium," prepared by the reduction of MgCl₂ with lithium metal, provides a larger surface area and can facilitate the reaction with otherwise unreactive organic halides. adichemistry.com

Solvent Effects on Reaction Efficiency and Yield

The choice of solvent is crucial for the successful formation and stability of Grignard reagents. Ethereal solvents, such as diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF), are essential for the reaction. libretexts.orgquora.com These solvents play a dual role: they solvate and stabilize the formed Grignard reagent through coordination of their lone pair electrons to the magnesium atom, and they help to solubilize the organomagnesium species. quora.commdma.ch The stabilization provided by the ether molecules is critical for preventing the decomposition of the Grignard reagent. mdma.ch

The solvent can also influence the reaction rate and the formation of byproducts. For instance, in some cases, the use of 2-methyltetrahydrofuran (B130290) (2-MeTHF), a greener alternative to THF, has been shown to provide comparable or even superior results, particularly in suppressing the formation of Wurtz coupling byproducts. rsc.orgrsc.org The dielectric constant and coordinating ability of the solvent affect the Schlenk equilibrium, which describes the distribution of organomagnesium species in solution. rsc.org

Table 1: Common Solvents for Grignard Reagent Formation

| Solvent | Boiling Point (°C) | Dielectric Constant (ε) | Key Features |

| Diethyl ether (Et₂O) | 34.6 | 4.3 | Traditional solvent, good for initiating reactions. libretexts.org |

| Tetrahydrofuran (THF) | 66 | 7.5 | Higher boiling point and better solvating power than Et₂O. libretexts.orgquora.com |

| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | 6.2 | Greener alternative, can reduce Wurtz coupling. rsc.orgrsc.org |

| Cyclopentyl methyl ether (CPME) | 106 | - | Another green solvent alternative. rsc.org |

Synthesis via Halogen-Metal Exchange Reactions

An alternative to direct magnesium insertion is the use of halogen-metal exchange reactions. This method is particularly useful for preparing functionalized Grignard reagents that may not be accessible through the direct method due to the presence of sensitive functional groups. sigmaaldrich.comharvard.edu

Transmetalation from Organolithium Intermediates of 2-Ethylthiophene

One common strategy involves the initial formation of an organolithium reagent, followed by transmetalation with a magnesium halide. wikipedia.org For the synthesis of (2-ethylthiophen-X-yl)magnesium bromide, this would typically involve the reaction of a halogenated 2-ethylthiophene with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. wikipedia.org This lithium-halogen exchange is a rapid process. wikipedia.org

The resulting (2-ethylthiophen-X-yl)lithium intermediate is then treated with a magnesium salt, typically magnesium bromide (MgBr₂), to afford the desired (2-ethylthiophen-X-yl)magnesium bromide. This transmetalation step proceeds because magnesium is more electropositive than lithium, driving the equilibrium towards the formation of the organomagnesium compound. ethz.ch

Alternative Metal-Halogen Exchange Strategies

Besides the use of organolithium intermediates, other metal-halogen exchange strategies have been developed. A powerful method involves the reaction of an organic halide with a pre-formed Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl) or isopropylmagnesium bromide (i-PrMgBr). harvard.eduwikipedia.org In this process, the more stable Grignard reagent is formed from the less stable one. For instance, an aryl bromide can react with i-PrMgCl to yield the corresponding arylmagnesium chloride and isopropyl chloride. wikipedia.org

This exchange is often performed at low temperatures to minimize side reactions. sigmaaldrich.com The reactivity of these exchange reactions can be enhanced by the addition of LiCl, forming the highly reactive "Turbo-Grignard" reagents, which can facilitate the exchange with less reactive halides. ethz.ch

Table 2: Comparison of Synthetic Methodologies

| Methodology | Precursors | Key Reagents | Advantages | Disadvantages |

| Direct Magnesium Insertion | Halogenated 2-ethylthiophene | Magnesium metal, ethereal solvent | Atom economical, straightforward procedure. masterorganicchemistry.com | Can be difficult to initiate, sensitive to surface passivation. masterorganicchemistry.comadichemistry.com |

| Halogen-Metal Exchange | Halogenated 2-ethylthiophene | Organolithium reagent, MgBr₂ or i-PrMgCl | Tolerates more functional groups, can be performed at low temperatures. sigmaaldrich.comharvard.edu | Requires pre-formation of a reactive organometallic reagent, may involve cryogenic temperatures. sigmaaldrich.com |

Regioselective Generation of (2-Ethylthiophen-X-yl)magnesium Bromide

Achieving regioselectivity in the formation of Grignard reagents from substituted thiophenes can be accomplished through several advanced methods. These techniques are designed to overcome the inherent reactivity patterns of the thiophene (B33073) ring and direct the metalation to a specific carbon atom. For π-excessive heterocycles like furan, thiophene, and protected pyrroles, metalation is highly dominant at the C-2 position (alpha to the heteroatom). uwindsor.ca When the C-2 position is already substituted, as in 2-ethylthiophene, the next most reactive site for deprotonation is the C-5 position, which is also alpha to the sulfur atom.

Directed ortho metalation (DoM) is a powerful strategy that utilizes a directing metalation group (DMG) on an aromatic ring to guide an organometallic base to deprotonate the adjacent ortho-position. wikipedia.orgbaranlab.org The DMG, which typically contains a heteroatom, coordinates to the Lewis acidic metal of the base, leading to a complex-induced proximity effect that facilitates regioselective deprotonation. wikipedia.orgbaranlab.org This approach generates an organometallic intermediate, such as an aryllithium or a Grignard reagent, at a specific site that might not be favored based on the intrinsic acidity of the ring protons alone. wikipedia.org

In thiophene systems, the sulfur atom itself can act as a directing group. However, the regioselectivity is more pronounced when powerful directing groups are present on the ring. The relative effectiveness of various DMGs has been established through competitive experiments. While initially developed for aryllithium compounds using bases like n-butyllithium, the principles of DoM are applicable to magnesiation. harvard.edu The use of highly hindered amide bases, such as TMPMgCl•LiCl (TMP = 2,2,6,6-tetramethylpiperidyl), has proven effective for the directed metalation of arenes and heteroarenes that possess sensitive functional groups. harvard.edu

The table below outlines the relative directing ability of common functional groups in DoM reactions, which provides a framework for predicting regiochemical outcomes in substituted systems.

| Relative Directing Group Strength |

|---|

| -SO2NR2, -CONR, -CH2NR2 > -OCH3 > -CH2CH2NR2, -CF3, -F, -NR2 |

| -CONR > -CONR2 > -O-C(O)NR2 > -SO2NR2, -SO2NR, -CH2NR, -OCH3, -Cl |

Recent advancements have demonstrated that catalytic amounts of secondary amines can be used to control the regioselectivity of metalation in thiophene derivatives. One notable method involves the reaction of a thiophene derivative with a Grignard reagent, such as ethylmagnesium chloride (EtMgCl), in the presence of a catalytic quantity of an amine like dicyclohexylamine (B1670486) (Cy₂NH). x-mol.com This combination induces metalation specifically at the α-position of the thiophene ring. x-mol.com The resulting magnesium-thienyl species can then be used in subsequent cross-coupling reactions. x-mol.com

The amine base is thought to play a crucial role in facilitating the deprotonation step. Amine additives, such as tetramethylethylenediamine (TMEDA), are well-known to break up the aggregate structures of organolithium reagents, thereby increasing their basicity and reactivity. baranlab.org A similar principle is believed to apply in these Grignard-mediated metalations, where the amine catalyst enhances the basicity of the system, enabling the deprotonation of a C-H bond that would otherwise be unreactive. This method provides a direct pathway to functionalized thienylmagnesium reagents without requiring a pre-existing halogen atom for traditional Grignard formation.

The following table details a representative reaction illustrating the use of a catalytic amine for regioselective metalation.

| Component | Chemical |

|---|---|

| Substrate | Thiophene derivative (e.g., 2-ethylthiophene) |

| Metalating Agent | Ethylmagnesium chloride (EtMgCl) |

| Catalyst | Dicyclohexylamine (Cy₂NH) |

| Outcome | Regioselective metalation at the α-position (C5) |

Reactivity and Mechanistic Studies of 2 Ethylthiophen X Yl Magnesium Bromide

Nucleophilic Addition Reactions

(2-Ethylthiophen-X-yl)magnesium bromide readily participates in nucleophilic addition reactions with a variety of electrophiles, leading to the formation of new carbon-carbon bonds and functionalized thiophene (B33073) derivatives.

Carbonyl Electrophiles: Aldehydes, Ketones, and Esters

The reaction of Grignard reagents with carbonyl compounds is a fundamental transformation in organic chemistry for the synthesis of alcohols. libretexts.org The carbon-magnesium bond in (2-ethylthiophen-X-yl)magnesium bromide is polarized, rendering the thiophene carbon nucleophilic. This nucleophile attacks the electrophilic carbonyl carbon of aldehydes, ketones, and esters. masterorganicchemistry.com

The general mechanism involves the nucleophilic addition of the 2-ethylthienyl group to the carbonyl carbon, which breaks the carbon-oxygen π-bond and forms a tetrahedral alkoxide intermediate. Subsequent protonation of this intermediate with a dilute acid yields the corresponding alcohol. libretexts.orglibretexts.org

Aldehydes: Reaction with aldehydes results in the formation of secondary alcohols. For example, the reaction of (2-ethylthiophen-2-yl)magnesium bromide with an aldehyde like ethanal would yield a secondary alcohol with both an ethylthiophene group and a methyl group attached to the carbinol carbon. libretexts.org

Ketones: Ketones react with (2-ethylthiophen-X-yl)magnesium bromide to produce tertiary alcohols. The two alkyl or aryl groups of the ketone, along with the 2-ethylthienyl group, are attached to the hydroxyl-bearing carbon. libretexts.orgpressbooks.pub

Esters: The reaction with esters is more complex and typically leads to the formation of tertiary alcohols where two of the alkyl or aryl groups attached to the carbinol carbon originate from the Grignard reagent. The initial nucleophilic addition forms a tetrahedral intermediate which then collapses, eliminating an alkoxide to form a ketone. This newly formed ketone then rapidly reacts with a second equivalent of the Grignard reagent to give the tertiary alcohol after acidic workup. libretexts.orgudel.edu

| Carbonyl Electrophile | Initial Product (after Grignard addition) | Final Product (after acidic workup) |

|---|---|---|

| Aldehyde (R'CHO) | Tetrahedral alkoxide intermediate | Secondary Alcohol (2-Ethylthienyl-CHR'-OH) |

| Ketone (R'COR'') | Tetrahedral alkoxide intermediate | Tertiary Alcohol (2-Ethylthienyl-CR'R''-OH) |

| Ester (R'COOR'') | Ketone (after initial addition and elimination) | Tertiary Alcohol (2-Ethylthienyl)₂-CR'-OH |

Reactions with Imine Derivatives and Nitriles

(2-Ethylthiophen-X-yl)magnesium bromide also undergoes nucleophilic addition to carbon-nitrogen multiple bonds present in imines and nitriles, providing synthetic routes to various nitrogen-containing compounds.

Imines: The reaction with imines, which possess a carbon-nitrogen double bond, is analogous to the reaction with carbonyl compounds. The nucleophilic 2-ethylthienyl group adds to the imine carbon, leading to the formation of an amido-magnesium bromide intermediate. Subsequent hydrolysis of this intermediate furnishes the corresponding amine.

Nitriles: Nitriles, containing a carbon-nitrogen triple bond, react with Grignard reagents to form ketones after hydrolysis. The 2-ethylthienyl anion attacks the electrophilic carbon of the nitrile, generating an intermediate imine anion upon initial addition. This intermediate is then hydrolyzed in the workup step to yield a ketone.

| Electrophile | Intermediate | Final Product (after hydrolysis) |

|---|---|---|

| Imine (R'-CH=NR'') | Amido-magnesium bromide | Amine (2-Ethylthienyl-CHR'-NHR'') |

| Nitrile (R'-C≡N) | Imine anion | Ketone (2-Ethylthienyl-COR') |

Carboxylation with Carbon Dioxide for Carboxylic Acid Synthesis

The reaction of (2-ethylthiophen-X-yl)magnesium bromide with carbon dioxide is a valuable method for the synthesis of 2-ethylthiophenecarboxylic acids. In this reaction, the Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbon atom of carbon dioxide. This addition leads to the formation of a magnesium carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate, yielding the corresponding carboxylic acid. This carboxylation reaction is a direct and efficient way to introduce a carboxyl group onto the thiophene ring. masterorganicchemistry.com

Cross-Coupling Reactions

(2-Ethylthiophen-X-yl)magnesium bromide is a key participant in various transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds between the thiophene ring and other organic fragments.

Kumada-Tamao-Corriu (KTC) Cross-Coupling with Organic Halides

The Kumada-Tamao-Corriu (KTC) cross-coupling reaction provides a powerful method for the formation of carbon-carbon bonds by reacting a Grignard reagent with an organic halide in the presence of a nickel or palladium catalyst. In this context, (2-ethylthiophen-X-yl)magnesium bromide can be coupled with a variety of organic halides (aryl, vinyl, or alkyl halides) to synthesize more complex substituted thiophenes.

The catalytic cycle typically involves the oxidative addition of the organic halide to the low-valent metal catalyst, followed by transmetalation with the Grignard reagent, and finally, reductive elimination to yield the cross-coupled product and regenerate the catalyst. The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity.

Applications in Suzuki-Miyaura Cross-Coupling via Boronic Acid Derivatives

While (2-ethylthiophen-X-yl)magnesium bromide is not directly used in the Suzuki-Miyaura reaction, it serves as a crucial precursor for the synthesis of the necessary boronic acid or boronic ester derivatives. The Grignard reagent can be reacted with a trialkyl borate, such as trimethyl borate, followed by acidic hydrolysis to produce (2-ethylthiophen-X-yl)boronic acid.

This boronic acid derivative can then participate in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with various organic halides or triflates. This two-step sequence, starting from the Grignard reagent, allows for the versatile construction of biaryl and other coupled systems containing the 2-ethylthiophene (B1329412) moiety, which are of interest in materials science and medicinal chemistry. researchgate.net

Stille Coupling Pathways from Stannane Precursors

While (2-ethylthienyl)magnesium bromide is not a direct participant in the Stille reaction, it serves as a crucial precursor for creating the necessary organostannane reagents. The Stille coupling is a palladium-catalyzed reaction that joins an organostannane with an organic halide or pseudohalide. wikipedia.orgorganic-chemistry.org

Table 1: Two-Step Stille Coupling via Grignard-Derived Stannane

| Step | Reaction | Description |

| 1 | Formation of Organostannane | (2-ethylthienyl)magnesium bromide reacts with Bu₃SnCl to form (2-ethylthienyl)tributylstannane and MgBrCl. |

| 2 | Stille Coupling | The formed (2-ethylthienyl)tributylstannane couples with an organic halide (R-X) in the presence of a Pd(0) catalyst to yield 2-ethyl-5-R-thiophene. harvard.edu |

Direct Arylation and Alkenylation Strategies with 2-Ethylthiophene Systems

Direct arylation and alkenylation offer a more atom-economical approach to functionalizing the 2-ethylthiophene core by activating a C-H bond, thereby avoiding the pre-functionalization step of creating a halide. researchgate.net

One prominent strategy involves a deprotonative metalation. Here, 2-ethylthiophene is treated with a Grignard reagent, such as ethylmagnesium chloride (EtMgCl), in the presence of a catalytic amount of a secondary amine like dicyclohexylamine (B1670486) (Cy₂NH). researchgate.net This generates the (2-ethylthien-5-yl)magnesium species in situ. The subsequent addition of an aryl or alkenyl halide and a suitable nickel or palladium catalyst promotes a cross-coupling reaction, yielding the 2-ethyl-5-aryl(or alkenyl)thiophene. researchgate.net

Alternatively, direct C-H functionalization can be achieved without the need for a Grignard reagent as the metalating agent. In these methods, a palladium catalyst, often in conjunction with a base like potassium carbonate and sometimes an additive like pivalic acid, facilitates the coupling of 2-ethylthiophene directly with aryl or alkenyl halides. researchgate.netcore.ac.uk While the Grignard reagent is not the primary reactant, this method is a key strategy for functionalizing the 2-ethylthiophene system.

Table 2: Comparison of Direct Arylation Strategies

| Method | Key Reagents | Mechanism | Yields |

| Grignard-Mediated C-H Activation | 2-ethylthiophene, EtMgCl, cat. Cy₂NH, Ni/Pd catalyst, Ar-X | In situ formation of a thienyl Grignard reagent followed by cross-coupling. researchgate.net | Good to Excellent researchgate.net |

| Direct C-H Functionalization | 2-ethylthiophene, Pd(OAc)₂, K₂CO₃, Ar-X | Concerted metalation-deprotonation (CMD) pathway catalyzed by palladium. core.ac.uk | Good researchgate.net |

Homocoupling Reactions and Dimerization Pathways

A common side reaction for Grignard reagents, including (2-ethylthienyl)magnesium bromide, is homocoupling or dimerization. orgsyn.org This process involves the coupling of two molecules of the Grignard reagent to form a symmetrical bi-thiophene. The reaction is often catalyzed by transition metals like nickel, palladium, copper, or iron salts, and can also be promoted by oxidants like iodine. beilstein-journals.orgrsc.orgresearchgate.net

In the context of cross-coupling reactions, such as Kumada coupling, the formation of the homocoupled product, 5,5'-diethyl-2,2'-bithiophene, is typically an undesired pathway that reduces the yield of the desired cross-coupled product. orgsyn.orgacs.org However, under specific conditions, this dimerization can be harnessed as a primary synthetic route to produce symmetrical biaryls. For instance, nickel catalysts are frequently employed for such transformations. acs.org

Other Transformations Mediated by (2-Ethylthiophen-X-yl)magnesium Bromide

Beyond its role in forming carbon-carbon bonds via coupling reactions, this Grignard reagent exhibits other important reactivities.

As a Grignard reagent, (2-ethylthienyl)magnesium bromide is a strong base. wikipedia.org It will readily react with any protic solvent or substrate containing acidic protons, such as water, alcohols, carboxylic acids, or terminal alkynes. youtube.commasterorganicchemistry.com The reaction involves the deprotonation of the substrate by the ethylthienyl anion, leading to the formation of 2-ethylthiophene and the magnesium salt of the deprotonated substrate. wikipedia.org

This basicity is a critical consideration in synthesis design, as all glassware must be rigorously dried and reactions must be conducted under an inert atmosphere to prevent quenching of the Grignard reagent. researchgate.net While this property can be a limitation, it can also be exploited for selective deprotonations when it is the strongest base present that does not lead to other side reactions. strath.ac.uk

There is evidence to suggest that thienyl Grignard reagents can facilitate molecular rearrangements, although this is not a common or predictable pathway. In one reported study, the reaction of 2-thienylmagnesium bromide with t-butyl chloride resulted in the formation of not only the expected C-alkylation product, 2-(t-butyl)thiophene, but also the rearranged isomer, 3-(t-butyl)thiophene. researchgate.net This suggests that under certain conditions, the Grignard reagent or intermediates in the reaction pathway may promote isomerization or rearrangement of substituents on the thiophene ring. The mechanism for such a rearrangement is not fully elucidated but could involve complex intermediates or equilibria.

(2-ethylthienyl)magnesium bromide can undergo oxidative functionalization reactions. A classic transformation for Grignard reagents is the reaction with molecular oxygen. Bubbling dry oxygen through an ethereal solution of the Grignard reagent initially forms a magnesium hydroperoxide intermediate (R-O-O-MgBr). Subsequent workup with a reducing agent, such as sodium sulfite, or acidic hydrolysis yields the corresponding hydroxylated compound, in this case, 2-ethyl-5-hydroxythiophene (or its tautomeric thiophen-2-one form). cmu.eduorganic-chemistry.org This provides a direct method for introducing a hydroxyl group onto the thiophene ring.

Theoretical and Computational Investigations of Thiophene Grignard Reagents

Theoretical and computational chemistry have become indispensable tools for unraveling the complex behavior of Grignard reagents. Due to their transient and highly reactive nature, many intermediates and transition states in Grignard reactions are difficult to characterize through experimental means alone. Computational studies, particularly those employing Density Functional Theory (DFT), provide deep insights into the structures, thermodynamics, and kinetics that govern the reactivity of these organometallic compounds. For thiophene-based Grignard reagents, such as (2-ethylthiophen-yl)magnesium bromide, these investigations are crucial for understanding how the electronic properties of the aromatic ring influence the reagent's behavior in solution.

Elucidation of Reaction Mechanisms and Transition States

Computational studies have been instrumental in clarifying the mechanisms of reactions involving Grignard reagents, moving beyond early, simplified models. For instance, early proposals for the Grignard addition to a carbonyl involved a six-membered ring transition state, a model which later computational tests did not support. nih.gov Instead, DFT calculations have highlighted the critical role of aggregated species, particularly dimers, as the primary reactive entities. nih.govresearchgate.net

In the reaction with a carbonyl compound, for example, a proposed low-energy pathway involves the coordination of the carbonyl's oxygen to the magnesium center of a dimeric Grignard reagent. researchgate.net Some studies suggest the substrate and the nucleophile are initially bound to different magnesium centers within the dimer. researchgate.net The transition state for the C-C bond formation is stabilized by the electrophilic activation of the carbonyl group, which becomes coordinated to both magnesium centers in the dimer. researchgate.net

The specific nature of the organic group (R) and the substrate determines the preferred mechanistic pathway, which can be broadly categorized as either a concerted polar mechanism or a stepwise single electron transfer (SET) process. researchgate.net

Polar Mechanism : This pathway involves the concerted formation of the strong O-Mg and C-C bonds. researchgate.net

SET Mechanism : If the alkyl group is sterically bulky, direct C-C bond formation can be hindered. In this case, the formation of the Mg-O bond may occur first, leading to a diradical intermediate with spins localized on the alkyl group and the carbonyl moiety. This diradical then recombines in a second step. researchgate.net

DFT studies on iron-catalyzed cross-coupling reactions have also provided detailed mechanistic insights, identifying catalytic cycles that involve multiple oxidation states of the metal catalyst (e.g., FeI/FeII/FeIII). nih.gov These studies calculate the energetics of each step, including substrate coordination, atom transfer, and product formation, identifying the rate-determining transition states. nih.gov For the formation of the Grignard reagent itself from an organic halide and magnesium, computational models show that radical pathways are prevalent for reactions with Mg atoms and small clusters, while non-radical pathways become competitive as the size of the magnesium cluster increases. rsc.org

Table 2: Computationally Investigated Mechanistic Features of Grignard Reactions This table outlines key mechanistic concepts for Grignard reactions that have been elucidated through theoretical calculations.

| Mechanistic Feature | Description | Computational Evidence |

|---|---|---|

| Dimeric Reactant | Reactions often proceed not from the RMgX monomer, but from a dimeric aggregate. researchgate.net | DFT calculations show a lower activation barrier for reactions involving dimeric Grignard species compared to monomeric paths. researchgate.netresearchgate.net |

| Bridged Transition State | The transition state for reactions like carbonyl addition often involves the substrate being bridged between two magnesium atoms. researchgate.net | The structure of the transition state shows the carbonyl oxygen interacting with two Mg centers, providing electrophilic activation. researchgate.net |

| Polar vs. SET Pathway | The reaction can proceed via a concerted polar mechanism or a stepwise single electron transfer (SET) mechanism. | The preferred pathway depends on precursor geometries and relative energies, with bulky groups favoring the SET pathway. researchgate.net |

| Multi-State Catalytic Cycles | In catalyzed cross-coupling, the catalyst cycles through multiple oxidation states. | DFT studies map the free energy profile of catalytic cycles, identifying intermediates and transition states for each oxidation state change. nih.gov |

Analysis of π-Interactions and Electronic Effects on Reactivity

The reactivity of (2-ethylthiophen-yl)magnesium bromide is profoundly influenced by the electronic characteristics of the thiophene ring. Thiophene is an electron-rich aromatic system compared to benzene, due to the electron-donating effect of the sulfur atom's lone pairs into the π-system. numberanalytics.com This increased electron density makes the thiophene ring more susceptible to electrophilic attack and also influences the nature of the C-Mg bond. numberanalytics.com

Computational studies have specifically shown that the Schlenk equilibrium for thiophene Grignards is distinct from that of alkyl Grignards precisely because of π-interactions. nih.gov These non-covalent interactions play a crucial role in stabilizing the dimeric intermediates that are central to the equilibrium. nih.govresearchgate.net For instance, Absolutely Localized Molecular Orbital-Charge Transfer Analysis (ALMO-CTA) has been used to identify and quantify these effects. nih.gov

Key π-interactions identified by computational analysis include:

Thiophene-Solvent Interactions : Electron density is donated from the π-system of the thiophene rings to the C-H bonds of the coordinating THF solvent molecules. This interaction was found to stabilize the associated Schlenk products by approximately 2.9 kcal/mol. nih.gov

Intramolecular C-H/π Interactions : In conformers of thiophene-containing species, C-H bonds from substituents can interact with the π-cloud of another thiophene ring. For a related thiophene dimer, an interaction where C-H bonds from one thiophene ring and its ethyl group substituent accept electron density from the other thiophene ring was found to provide a stabilization of 1.0 kcal/mol. nih.gov

π-π Stacking : The assembly of thiophene-based molecules can be driven by the stacking of the aromatic rings, an interaction that is significant in crystal engineering and supramolecular chemistry. researchgate.netrsc.org

These electronic effects are not merely structural; they have direct consequences for reactivity. The stabilization of specific aggregates can sequester the more reactive monomeric species, thereby altering the effective concentration of the active reagent in solution and influencing reaction rates. researchgate.net Furthermore, the introduction of electron-withdrawing or electron-donating substituents onto the thiophene ring can modulate its electronic properties, which in turn affects the stability of intermediates and transition states in reactions. rsc.org

Table 3: Computationally Quantified π-Interactions in Thiophene Grignard Systems This table presents examples of stabilizing interactions involving the thiophene π-system, as determined by quantum chemical calculations.

| Interaction Type | Description | System Studied | Calculated Stabilization Energy (kcal/mol) |

|---|---|---|---|

| π → σ* (C-H) | Electron density transfer from the thiophene π-orbitals to the antibonding orbitals of C-H bonds on THF solvent molecules. | Associated Schlenk products of a thiophene Grignard. nih.gov | ~2.9 |

| π → σ* (C-H) | Electron density transfer from one thiophene ring to C-H bonds on the other thiophene ring and its ethyl substituent. | A dimeric thiophene species conformer. nih.gov | ~1.0 |

Synthetic Applications and Derivatization from 2 Ethylthiophen X Yl Magnesium Bromide

Formation of Complex Substituted Thiophene (B33073) Architectures

(2-Ethylthiophen-X-yl)magnesium bromide is a key reactant for introducing the 2-ethylthiophenyl group into more complex molecular structures. Through transition-metal-catalyzed cross-coupling reactions, a diverse array of substituents can be attached to the thiophene ring, leading to the formation of highly functionalized thiophene architectures. tandfonline.comrsc.org

These reactions typically involve the coupling of the Grignard reagent with various organic halides or other electrophiles, often catalyzed by palladium or nickel complexes. nii.ac.jpthieme-connect.de For instance, Kumada-Corriu coupling allows for the reaction of the thiophene Grignard reagent with aryl, vinyl, or alkyl halides, enabling the synthesis of a wide range of substituted thiophenes. thieme-connect.de The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity. nii.ac.jp The functional group tolerance of these reactions has significantly improved, allowing for the synthesis of complex molecules containing esters, nitriles, and other sensitive groups. thieme-connect.de

The reaction of (2-ethylthiophen-X-yl)magnesium bromide with different electrophiles provides a straightforward route to novel thiophene derivatives. For example, reaction with aldehydes or ketones yields secondary or tertiary alcohols, respectively, which can be further transformed into other functional groups. lookchem.comsigmaaldrich.com Coupling with acyl chlorides produces thiophene ketones, which are themselves valuable intermediates. nih.gov This versatility makes (2-ethylthiophen-X-yl)magnesium bromide an indispensable tool for medicinal chemistry and materials science, where tailored thiophene structures are often required. nih.gov

Table 1: Examples of Cross-Coupling Reactions for the Synthesis of Substituted Thiophenes

| Catalyst System | Electrophile | Resulting Structure |

|---|---|---|

| Palladium(II) complexes | Aryl Halides | 2-Aryl-X-ethylthiophenes |

| Nickel(II) complexes | Vinyl Halides | 2-Vinyl-X-ethylthiophenes |

| Iron(III) complexes | Alkyl Halides | 2-Alkyl-X-ethylthiophenes |

| --- | Aldehydes/Ketones | Thiophene-substituted carbinols |

| --- | Acyl Chlorides | Thiophene ketones |

Polymerization and Oligomerization in Materials Chemistry

One of the most significant applications of thiophene-based Grignard reagents is in the synthesis of regioregular polythiophenes. The Grignard Metathesis (GRIM) polymerization is a powerful method for producing head-to-tail (HT) coupled poly(3-alkylthiophene)s, including poly(3-ethylthiophene). cmu.educore.ac.ukacs.org This method typically starts with a dihalogenated monomer, such as 2,5-dibromo-3-ethylthiophene. Treatment with one equivalent of an alkyl Grignard reagent results in a magnesium-halogen exchange, forming a mixture of regioisomeric monomers, for example, 2-bromo-5-(bromomagnesio)-3-ethylthiophene. acs.org

Upon the addition of a nickel catalyst, such as Ni(dppp)Cl₂, a chain-growth polymerization is initiated. cmu.edupsu.edu A key feature of the GRIM method is that despite the presence of different regioisomers of the monomer, the polymerization proceeds with high regioselectivity, leading to polymers with a high percentage of HT couplings. acs.org This regioregularity is crucial as it promotes planarity of the polymer backbone, which in turn enhances π-π stacking in the solid state and improves charge carrier mobility, a critical factor for applications in organic electronics. core.ac.uk The GRIM method offers several advantages, including milder reaction conditions (often at room temperature) and the ability to control the polymer's molecular weight by adjusting the monomer-to-initiator ratio. core.ac.ukresearchgate.net

Table 2: Characteristics of Regioregular Poly(3-alkylthiophene)s via GRIM Polymerization

| Property | Description | Significance |

|---|---|---|

| Regioregularity | Typically >95% Head-to-Tail (HT) couplings. acs.org | Enhances polymer planarity and solid-state packing, leading to improved electronic properties. core.ac.uk |

| Molecular Weight Control | Molecular weight can be predetermined by the monomer-to-initiator ratio. core.ac.uk | Allows for the synthesis of polymers with tailored properties for specific applications. |

| Polydispersity Index (PDI) | Relatively narrow molecular weight distributions (PDI ≈ 1.2-1.5) can be achieved. core.ac.uk | Indicates a controlled, quasi-"living" polymerization process. psu.edu |

| Mechanism | Proceeds via a chain-growth mechanism. cmu.educore.ac.uk | Enables the synthesis of block copolymers through sequential monomer addition. psu.edu |

(2-Ethylthiophen-X-yl)magnesium bromide can be employed to create thiophene-functionalized macromonomers, which are polymeric chains with a polymerizable thiophene end-group. lookchem.comsigmaaldrich.com These macromonomers are key intermediates for the synthesis of graft copolymers, where polythiophene chains are attached as side chains to a different polymer backbone. sigmaaldrich.comnih.gov

The synthesis can be achieved through a "grafting-from" or "grafting-to" approach. In a "grafting-from" strategy, the thiophene Grignard reagent can be used to initiate the polymerization of another monomer. Conversely, in a "grafting-to" approach, the Grignard reagent can react with a pre-existing polymer that has electrophilic sites along its backbone or at its chain end. nih.gov For example, a thiophene-functionalized polystyrene macromonomer can be synthesized and subsequently used to create polystyrene-graft-polythiophene copolymers. lookchem.comsigmaaldrich.com These graft copolymers combine the properties of both the backbone and the grafted chains, leading to materials with unique solution and solid-state morphologies and properties that can be tuned by varying the graft density and side-chain length. rsc.org

The synthesis of well-defined, monodisperse oligothiophenes is crucial for fundamental studies of structure-property relationships in conjugated systems and for applications in devices like organic light-emitting diodes (OLEDs) where precise control over the conjugation length is beneficial. sigmaaldrich.comuniversiteitleiden.nluniroma1.it (2-Ethylthiophen-X-yl)magnesium bromide is a valuable building block for the iterative synthesis of such oligomers.

Through sequential, controlled cross-coupling reactions, thiophene units can be added one by one to build up oligomers of a specific length and sequence. rsc.org This step-wise approach allows for the creation of structurally precise oligomers with defined end-groups, which is important for their self-assembly and performance in electronic devices. universiteitleiden.nlrsc.org These thienylene oligomers serve as model compounds for understanding the electronic and optical properties of their high-molecular-weight polymer analogues and are themselves promising materials for organic electronics. uniroma1.itrsc.org

Preparation of Building Blocks for Advanced Organic Materials

The derivatization and polymerization of (2-ethylthiophen-X-yl)magnesium bromide provide a versatile platform for the creation of advanced organic materials with applications in various fields of organic electronics. cmu.edubeilstein-journals.org The ability to synthesize complex substituted thiophenes, regioregular polymers, and well-defined oligomers allows for the fine-tuning of the electronic and optical properties of the resulting materials. uniroma1.it

Poly(3-alkylthiophene)s, such as poly(3-ethylthiophene), are widely used as the active layer in organic field-effect transistors (OFETs) due to their good charge carrier mobility. core.ac.uk In organic photovoltaics (OPVs), thiophene-based polymers and oligomers serve as electron-donating materials in the photoactive blend. rsc.org Furthermore, the functionalization of the thiophene ring can be used to modulate the material's solubility, energy levels, and solid-state morphology, all of which are critical for device performance. nih.gov The synthetic flexibility offered by (2-ethylthiophen-X-yl)magnesium bromide makes it a cornerstone for the development of next-generation organic electronic devices. mdpi.com

Table 3: Applications of Thiophene-Based Materials Derived from (2-Ethylthiophen-X-yl)magnesium Bromide

| Material Type | Application | Key Properties |

|---|---|---|

| Regioregular Poly(3-ethylthiophene) | Organic Field-Effect Transistors (OFETs) | High charge carrier mobility, good processability. core.ac.uk |

| Thiophene-based Copolymers | Organic Photovoltaics (OPVs) | Tunable bandgap, good light absorption. rsc.org |

| Functionalized Oligothiophenes | Organic Light-Emitting Diodes (OLEDs) | Well-defined conjugation length, high purity. sigmaaldrich.comuniroma1.it |

| Substituted Thiophenes | Sensors | Specific binding sites, changes in conductivity upon analyte binding. |

Future Research Directions and Unaddressed Challenges

Development of Green Chemistry Approaches for (2-Ethylthiophen-X-yl)magnesium Bromide Synthesis

The traditional synthesis of Grignard reagents often involves the use of volatile and hazardous organic solvents. soton.ac.ukbeyondbenign.org A primary area for future research is the development of more environmentally benign methods for the preparation of (2-ethylthiophen-X-yl)magnesium bromide. This includes exploring alternative, greener solvents and innovative reaction techniques.

Expanding Functional Group Compatibility and Tolerance

A significant challenge in Grignard chemistry is the high reactivity of the reagent, which can lead to incompatibility with various functional groups. reachemchemicals.comnumberanalytics.com Future research should focus on strategies to enhance the functional group tolerance of (2-ethylthiophen-X-yl)magnesium bromide. The halogen-magnesium exchange reaction has emerged as a powerful tool for preparing highly functionalized Grignard reagents, tolerating groups like esters and nitriles. nih.govscilit.comresearchgate.net

Further exploration of this method for the synthesis of functionalized (2-ethylthiophen-X-yl)magnesium bromide derivatives is crucial. This could involve the use of additives, such as lithium chloride, which has been shown to modify the reactivity and selectivity of Grignard reagents, enabling reactions with substrates bearing sensitive functional groups. strath.ac.uk Developing a comprehensive understanding of the factors that govern this tolerance will be key to expanding the synthetic utility of this important reagent.

Investigations into Asymmetric Synthesis Employing Chiral Variants

The development of asymmetric methods for carbon-carbon bond formation is a cornerstone of modern organic synthesis. A significant area for future investigation is the use of chiral variants of (2-ethylthiophen-X-yl)magnesium bromide in asymmetric synthesis. This could involve the design and application of novel chiral ligands that can effectively control the stereochemical outcome of reactions. nih.govrsc.org

Recent advancements have demonstrated the successful use of chiral ligands in the asymmetric addition of Grignard reagents to ketones, yielding highly enantioenriched tertiary alcohols. nih.govrsc.org Applying these principles to reactions involving (2-ethylthiophen-X-yl)magnesium bromide could open up new pathways for the synthesis of enantiomerically pure thiophene-containing compounds. acs.org Furthermore, the generation of chiral Grignard reagents where the stereocenter is the metal-bearing carbon atom itself presents another exciting research direction, offering insights into reaction mechanisms and enabling the synthesis of complex chiral molecules. researchgate.netcapes.gov.br

In-depth Mechanistic Studies of Novel Reactivity Patterns

Despite over a century of use, the precise mechanism of the Grignard reaction remains a subject of investigation due to the complex nature of the species in solution. acs.org Future research should include in-depth mechanistic studies to elucidate the reactivity patterns of (2-ethylthiophen-X-yl)magnesium bromide. Understanding the interplay of various factors, such as solvent effects, the nature of the substrate, and the presence of multiple organomagnesium species at equilibrium, is critical for predicting and controlling reaction outcomes. acs.org

Investigating the potential for both nucleophilic addition and single-electron transfer (SET) pathways is essential. acs.org The use of radical clocks and advanced analytical techniques can provide valuable insights into the formation of byproducts and help to rationalize reaction selectivity. niscpr.res.inniscpr.res.inresearchgate.net A deeper mechanistic understanding will facilitate the rational design of more efficient and selective reactions involving this thiophene-based Grignard reagent. dtu.dk

Adaptations for Continuous Flow and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow and automated synthesis offers significant advantages in terms of safety, efficiency, and scalability. aiche.org A key area for future development is the adaptation of the synthesis and subsequent reactions of (2-ethylthiophen-X-yl)magnesium bromide for these modern platforms. Continuous flow systems can mitigate the hazards associated with the exothermic nature of Grignard reagent formation by providing better temperature control and minimizing the reaction volume. gordon.eduacs.orgresearchgate.netmt.com

Research into packed-bed reactors containing magnesium, combined with inline analytical techniques, can enable the safe and efficient on-demand generation of the Grignard reagent. researchgate.net This approach not only enhances safety but also improves selectivity and reduces the formation of undesired byproducts like Wurtz coupling products. researchgate.net The development of modular, automated platforms for both the synthesis and telescoped reactions of (2-ethylthiophen-X-yl)magnesium bromide will be crucial for its application in industrial settings, including pharmaceutical manufacturing. aiche.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.